CI-988 is a non-peptide molecule classified as a cholecystokinin (CCK) receptor antagonist. It demonstrates high affinity and selectivity for the CCK-B receptor subtype, also known as the gastrin receptor. [, , , , ] CI-988 has served as a valuable research tool for investigating the role of the CCK-B receptor in various physiological and pathological processes. [, , , , , ] Its selectivity for the CCK-B receptor over the CCK-A receptor makes it particularly useful for differentiating the roles of these receptor subtypes. [, , ]
CI-988, known chemically as 1-(3,4-dichlorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]methanesulfonamide, is a potent and selective antagonist of the cholecystokinin B receptor. This compound has garnered interest in pharmacology due to its significant selectivity for the cholecystokinin B receptor over the cholecystokinin A receptor, making it a valuable tool in research related to gastrointestinal and neuropsychiatric disorders.
CI-988 is classified as a non-peptide antagonist of the cholecystokinin B receptor. Its development was aimed at providing a more effective therapeutic option for conditions where modulation of this receptor is beneficial, such as anxiety and pain management. The compound is derived from earlier research on peptide analogs and has undergone various modifications to enhance its pharmacological profile.
The synthesis of CI-988 involves several key steps that utilize specific chemical reactions to construct its complex structure.
The detailed synthetic route has been documented in various studies that highlight its efficiency and yield, showcasing a robust approach to producing this compound .
CI-988 features a complex molecular structure characterized by the following:
The three-dimensional conformation of CI-988 allows it to fit into the binding pocket of the cholecystokinin B receptor effectively, facilitating its antagonistic action .
The chemical reactivity of CI-988 is primarily governed by its functional groups:
These chemical reactions are fundamental in understanding how CI-988 can be synthesized efficiently while maintaining high purity levels .
CI-988 exerts its pharmacological effects through antagonism at the cholecystokinin B receptor:
CI-988 possesses several notable physical and chemical properties:
These properties are crucial for both laboratory handling and formulation into pharmaceutical products .
CI-988 has several scientific applications:
Cholecystokinin (CCK) is one of the most abundant neuropeptides in the central nervous system, acting through two G-protein-coupled receptors: CCK-A (alimentary) and CCK-B (brain). The CCK-B receptor subtype is densely expressed in limbic regions (e.g., amygdala, nucleus accumbens) and cortical areas, where it modulates anxiety pathways, pain processing, and reward mechanisms [2] [9]. CI-988 (PD-134,308) emerged in the late 1980s as a first-generation non-peptidic CCK-B receptor antagonist, distinguished by its high selectivity and oral bioavailability. Its development marked a strategic shift from peptide-based CCK inhibitors to small-molecule therapeutics aimed at treating anxiety disorders and enhancing analgesic efficacy [1] [8].
CCK-B receptors mediate several neurobehavioral functions:
Table 1: Key Sites of CCK-B Receptor Expression and Function
Brain Region | Primary Functions | Effects of CI-988 |
---|---|---|
Basolateral Amygdala | Anxiety induction | Blocks CCK-4-induced anxiety |
Spinal Cord Dorsal Horn | Nociceptive processing | Potentiates opioid analgesia |
Nucleus Accumbens | Reward/motivation | Modulates dopamine release |
Cortical GABA Interneurons | Network synchronization | Attenuates stress-induced excitation |
Early CCK antagonists were peptide derivatives with poor CNS penetration and metabolic instability. CI-988 addressed these limitations through:
This design validated CCK-B as a druggable target for psychiatric conditions, though clinical translation faced challenges (see Section 1.3).
CI-988 exemplifies the trajectory of neuropeptide receptor antagonists:
Table 2: Key Research Milestones for CI-988
Year | Development Phase | Significant Finding |
---|---|---|
1990 | Discovery | First report as selective CCK-B antagonist |
1991 | Behavioral studies | Anxiolytic effects in rodent models |
1992 | Opioid interactions | Prevention of morphine tolerance |
1995–1999 | Clinical trials | Lack of efficacy in human anxiety disorders |
2003 | New applications | Pain adjuvant in dual-inhibitor therapies |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4